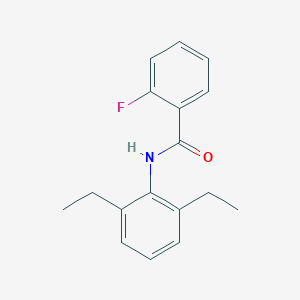

N-(2,6-diethylphenyl)-2-fluorobenzamide

Description

N-(2,6-Diethylphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 2,6-diethyl-substituted aniline moiety. The diethyl groups at the ortho positions of the phenyl ring introduce significant steric bulk and lipophilicity, distinguishing it from halogenated analogs.

Properties

Molecular Formula |

C17H18FNO |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C17H18FNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) |

InChI Key |

GCRGNBVNFWGMNX-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Diethyl vs. Halogenated Groups

Compared to halogenated benzamides like N-(2,4-difluorophenyl)-2-fluorobenzamide () or N-(2,3-difluorophenyl)-2-fluorobenzamide (), the diethyl groups in N-(2,6-diethylphenyl)-2-fluorobenzamide impart distinct steric and electronic properties:

- This contrasts with smaller fluorine atoms, which allow tighter crystal packing via hydrogen bonding (e.g., F···H-N interactions in fluorinated analogs) .

Table 1: Substituent Impact on Key Properties

*Estimated using fragment-based methods.

Comparison with Sulfonamide and Thiadiazol Derivatives

Compounds such as N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () incorporate heterocyclic moieties, enabling additional hydrogen-bonding or π-stacking interactions. In contrast, this compound lacks such functional groups, simplifying its metabolic profile but limiting target specificity .

Crystallographic and Conformational Analysis

highlights the absence of tri-fluorinated benzamide analogs, emphasizing the uniqueness of substitution patterns. For this compound, the diethyl groups likely induce non-planar conformations, akin to N-(2,6-diethylphenyl)pyrrolidine (), which exhibits broadened photoelectron spectra due to rotational flexibility . This contrasts with fluorinated benzamides, which adopt rigid, planar geometries optimized for crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.